molecular formula C14H20N2O2S B11962097 n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide CAS No. 56382-69-5

n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide

Cat. No.: B11962097
CAS No.: 56382-69-5
M. Wt: 280.39 g/mol
InChI Key: ALDSHQNICOCDHB-UHFFFAOYSA-N
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Description

n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.392 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with cycloheptanone. The reaction is carried out in the presence of an acid catalyst, such as polystyrene sulfonic acid, in an aqueous medium under microwave irradiation . This method is efficient and provides good yields of the desired product. Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.

Chemical Reactions Analysis

n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide involves its interaction with biological targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antitubercular activities, where it disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide can be compared with other similar compounds, such as:

The uniqueness of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide lies in its specific cycloheptyl group, which can affect its steric and electronic properties, leading to distinct reactivity and biological effects.

Properties

IUPAC Name

N-(cycloheptylideneamino)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-2-3-5-7-13/h8-11,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDSHQNICOCDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298922
Record name n'-cycloheptylidene-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56382-69-5
Record name NSC126972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n'-cycloheptylidene-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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